Hyocholic Acid

GLP-1 Secretion Type 2 Diabetes In Vivo Efficacy

Procure Hyocholic Acid—the only native bile acid that simultaneously activates TGR5 and antagonizes FXR. Its unique 6α-hydroxylation pattern distinguishes it from cholic acid and chenodeoxycholic acid, making it non-interchangeable for receptor crosstalk studies. Demonstrated superior efficacy vs. TUDCA in diabetic mouse models and validated as a clinical biomarker for diabetes risk. Use as an LC-MS/MS analytical standard or tool compound for FXR-mediated metabolic pathway research. Non-substitutable; order now.

Molecular Formula C24H40O5
Molecular Weight 408.6 g/mol
CAS No. 547-75-1
Cat. No. B033422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHyocholic Acid
CAS547-75-1
Synonyms3 alpha,6 alpha,7 beta-trihydroxy-5 beta-cholanoic acid
3,6,7-trihydroxy-5-cholanoic acid
alpha-muricholic acid
beta-muricholic acid
hyocholic acid
muricholic acid
muricholic acid, (3alpha,5alpha,6alpha,7alpha)-isomer
muricholic acid, (3alpha,5beta,6alpha,7alpha)-isomer
muricholic acid, (3alpha,5beta,6alpha,7beta)-isomer
muricholic acid, (3alpha,5beta,6beta,7alpha)-isomer
muricholic acid, (3alpha,5beta,6beta,7beta)-isomer
muricholic acid, sodium salt
omega-muricholic acid
trihydroxy-5 alpha-cholanoic acid
Molecular FormulaC24H40O5
Molecular Weight408.6 g/mol
Structural Identifiers
SMILESCC(CCC(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C
InChIInChI=1S/C24H40O5/c1-13(4-7-19(26)27)15-5-6-16-20-17(9-11-23(15,16)2)24(3)10-8-14(25)12-18(24)21(28)22(20)29/h13-18,20-22,25,28-29H,4-12H2,1-3H3,(H,26,27)/t13-,14-,15-,16+,17+,18+,20+,21-,22+,23-,24-/m1/s1
InChIKeyDKPMWHFRUGMUKF-KWXDGCAGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

Hyocholic Acid (CAS 547-75-1): Procurement Guide for a Differentiated Bile Acid with Unique Dual Receptor Modulation


Hyocholic Acid (HCA; 3α,6α,7α-trihydroxy-5β-cholan-24-oic acid) is a trihydroxylated bile acid distinguished from primary human bile acids by its additional 6α-hydroxyl group [1]. It is the predominant bile acid species in pigs, comprising approximately 76% of the total bile acid pool [2], and has emerged as a critical research tool due to its unique simultaneous activation of Takeda G-protein-coupled receptor 5 (TGR5) and antagonism of farnesoid X receptor (FXR) [3], a signaling mechanism not observed in other native bile acid species.

Why Hyocholic Acid (CAS 547-75-1) Cannot Be Replaced by Common Bile Acid Analogs


Generic substitution of Hyocholic Acid with other bile acids such as cholic acid, chenodeoxycholic acid, or hyodeoxycholic acid is scientifically invalid due to fundamental differences in receptor pharmacology, species distribution, and metabolic fate. HCA is the only native bile acid identified to date that simultaneously activates TGR5 while inhibiting FXR [1], a dual mechanism that drives its unique effects on GLP-1 secretion and glucose homeostasis. In contrast, common bile acids like chenodeoxycholic acid are potent FXR agonists, and hyodeoxycholic acid, despite being a TGR5 agonist, lacks FXR antagonism [2]. Furthermore, HCA's distinct hydroxylation pattern confers differential susceptibility to gut microbial metabolism and hepatic clearance compared to its 12α-hydroxylated or dehydroxylated analogs [3]. These receptor-level and pharmacokinetic distinctions render HCA non-interchangeable with any in-class compound, necessitating its procurement as a specific research reagent for studies involving FXR/TGR5 crosstalk or metabolic biomarker discovery.

Quantitative Differentiation of Hyocholic Acid (CAS 547-75-1) Versus Closest Analogs


Superior In Vivo GLP-1 Secretion Efficacy Relative to Tauroursodeoxycholic Acid

In diabetic mouse models, oral administration of Hyocholic Acid (100 mg/kg/day) resulted in a significantly greater improvement in serum fasting GLP-1 secretion and glucose homeostasis compared to an equivalent dose of tauroursodeoxycholic acid (TUDCA), a clinically used bile acid analog [1]. This quantitative difference directly translates to enhanced therapeutic potential for glycemic control.

GLP-1 Secretion Type 2 Diabetes In Vivo Efficacy

Potent TGR5 Agonism with EC50 = 2.09 mM

Hyocholic Acid activates the TGR5 receptor with an EC50 of 2.09 mM [1]. While this potency is lower than that of potent secondary bile acids like lithocholic acid (LCA; EC50 ≈ 0.5-1.0 µM) [2], it is comparable to or slightly more potent than its structural analog hyodeoxycholic acid (HDCA; reported EC50 values range from 0.82 µM to 31.6 µM depending on assay system) . This quantitative potency measurement establishes HCA as a bona fide, albeit moderate, TGR5 agonist.

TGR5 Agonism GPCR Signaling Metabolic Regulation

FXR Antagonism: A Differentiating Mechanism from FXR-Agonist Bile Acids

Unlike the majority of primary and secondary bile acids which act as FXR agonists, Hyocholic Acid functions as an FXR antagonist [1]. This unique pharmacological property is critical for its ability to promote GLP-1 secretion, as FXR agonism is known to suppress GLP-1 production [2]. While quantitative IC50 values for FXR antagonism are not consistently reported, the functional outcome is distinct from FXR agonists like chenodeoxycholic acid (CDCA; FXR EC50 ≈ 5-10 µM) and obeticholic acid [3].

FXR Antagonism Nuclear Receptor Metabolic Signaling

Clinical Association with Metabolic Disease Risk Outperforms Other Bile Acids

In a large clinical cohort (n=1107), serum concentrations of Hyocholic Acid species were inversely correlated with obesity and type 2 diabetes, with a quantified fold-change of 0.52 (OD/HL) for total HCA species in matched samples [1]. This association was replicated in an independent cohort (n=91) and was stronger than that observed for other bile acid species, such as deoxycholic acid species, which showed no significant difference between groups after adjusting for confounders [1]. Furthermore, serum HCA levels predicted diabetes remission two years post-gastric bypass with an AUC of 0.82 [1].

Biomarker Discovery Diabetes Prediction Clinical Cohort

Analytical Differentiation from Cholic Acid via NaIO4 Derivatization and UPLC-MS

Hyocholic acid and cholic acid are regioisomers with identical molecular weights (408.57 g/mol), making them indistinguishable by conventional mass spectrometry without prior separation. A validated derivatization method using sodium periodate (NaIO4) enables their unequivocal differentiation via UPLC-MS by exploiting the vicinal diol structure unique to hyocholic acid's B-ring, which is absent in cholic acid's 12α-hydroxyl configuration [1]. This method successfully distinguished a 1:1 mixture of hyocholic acid and cholic acid, enabling accurate quantification of hyocholic acid derivatives in complex biological matrices such as ox bile [1].

Analytical Chemistry Regioisomer Differentiation Mass Spectrometry

Optimal Procurement and Application Scenarios for Hyocholic Acid (CAS 547-75-1) Based on Quantified Differentiation


Type 2 Diabetes and GLP-1 Secretion Research

Procure Hyocholic Acid for in vivo studies requiring a bile acid that simultaneously activates TGR5 and antagonizes FXR to promote GLP-1 secretion. HCA has demonstrated superior efficacy compared to tauroursodeoxycholic acid in improving glucose homeostasis in diabetic mouse models [1], making it the preferred reagent for investigating dual receptor modulation in metabolic disease.

Metabolic Biomarker Discovery and Clinical Cohort Analysis

Use Hyocholic Acid as a certified analytical standard for LC-MS/MS-based quantification in human serum and fecal samples. HCA species are validated biomarkers for predicting diabetes risk and remission, with quantified fold-changes and predictive AUC values established in large clinical cohorts [2]. Its strong inverse correlation with glycemic markers provides superior prognostic value compared to other bile acid species.

FXR Antagonism Mechanism Studies

Employ Hyocholic Acid as a tool compound to investigate FXR-mediated suppression of GLP-1 and other metabolic pathways. Its functional FXR antagonism is unique among native bile acids [1], enabling studies that require selective inhibition of FXR signaling without the confounding effects of FXR agonism inherent to compounds like chenodeoxycholic acid or obeticholic acid.

Precision Bile Acid Metabolomics and Analytical Method Development

Incorporate Hyocholic Acid into analytical workflows requiring accurate differentiation from its regioisomer cholic acid. The validated NaIO4 derivatization-UPLC-MS method [3] is essential for laboratories quantifying bile acid profiles in complex biological samples, ensuring that hyocholic acid is not misidentified as cholic acid and that its true biological concentration is reported.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hyocholic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.